3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Description
This compound belongs to the furo[3,2-b]pyridine class, characterized by a fused furan and pyridine ring system. The structure includes two key substituents: a 4-methoxybenzamido group at position 3 and a 2-methoxyphenyl carboxamide at position 2.
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-29-15-11-9-14(10-12-15)22(27)26-20-19-18(8-5-13-24-19)31-21(20)23(28)25-16-6-3-4-7-17(16)30-2/h3-13H,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFIVLLCEATGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Furo[3,2-b]Pyridine Core Structure
The furo[3,2-b]pyridine scaffold is constructed via a cyclization reaction between 2-chloro-3-cyanopyridine and ethyl glycolate. This step, adapted from the synthesis of analogous furopyridine derivatives, proceeds under reflux conditions in 3-methyl-1-butanol with anhydrous sodium carbonate as a base. The reaction is typically conducted at 120°C for 72 hours, yielding isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate as a key intermediate.
Reaction Conditions:
- Substrates: 2-Chloro-3-cyanopyridine (10.0 g, 72.2 mmol), ethyl glycolate (10.51 g, 101 mmol)
- Base: Sodium carbonate (22.95 g, 216.6 mmol)
- Solvent: 3-Methyl-1-butanol (80 mL)
- Temperature: 120°C (reflux)
- Duration: 72 hours
- Yield: 21.5% (3.2 g)
Post-reaction purification via column chromatography over silica gel (ethyl acetate/hexane, 3:7) confirms the structure through $$^1$$H NMR, with characteristic signals at δ 0.97 (d, 6H, J=6.5 Hz) for the isopentyl group and δ 8.49 (d, 1H, J=7.6 Hz) for the pyridine proton.
Introduction of the 4-Methoxybenzamido Group
The 3-amino group of the furopyridine intermediate undergoes amidation with 4-methoxybenzoyl chloride. This step, modified from protocols for m-anisoyl derivatives, employs pyridine as both solvent and base to facilitate nucleophilic acyl substitution.
Procedure:
- Dissolve isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate (6.4 g, 31.04 mmol) in anhydrous pyridine (40 mL).
- Add 4-methoxybenzoyl chloride (7.94 g, 46.56 mmol) and 4-dimethylaminopyridine (0.35 g, 0.1 mmol).
- Stir at room temperature for 18 hours.
- Quench with 1N HCl, extract with chloroform, and purify via silica gel chromatography (chloroform/methanol, 95:5).
Key Analytical Data:
- Yield: 45.5% (4.8 g)
- $$^1$$H NMR (DMSO-d6): δ 3.83 (s, 3H, OCH3), 7.01–7.80 (m, 4H, aromatic), 8.45 (d, 1H, J=7.8 Hz), 9.10 (s, 1H, NH).
Hydrolysis of the Ester to Carboxylic Acid
The isopentyl ester is hydrolyzed to the corresponding carboxylic acid using methanolic sodium hydroxide. This step ensures compatibility with subsequent amide bond formation.
Optimized Conditions:
- Substrate: Isopentyl 3-(4-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylate (4.8 g, 14.1 mmol)
- Base: 1M NaOH (50 mL)
- Solvent: Methanol (50 mL)
- Duration: 2 hours at room temperature
- Workup: Acidify to pH 6.0 with 1M HCl, filter precipitated solid.
Outcome:
Formation of the Carboxamide with 2-Methoxyaniline
The carboxylic acid is converted to the carboxamide via a two-step process involving thionyl chloride-mediated acid chloride formation followed by reaction with 2-methoxyaniline.
Step 4a: Acid Chloride Synthesis
- Treat 3-(4-methoxybenzamido)furo[2,3-b]pyridine-2-carboxylic acid (3.1 g, 10.2 mmol) with thionyl chloride (10 mL) under reflux for 2 hours.
- Remove excess thionyl chloride under reduced pressure.
Step 4b: Amidation
- Dissolve the acid chloride in dry dichloromethane (30 mL).
- Add 2-methoxyaniline (1.5 g, 12.2 mmol) and triethylamine (3.1 mL, 22.4 mmol).
- Stir at 0°C for 1 hour, then at room temperature for 12 hours.
- Purify via recrystallization from ethanol/water.
Analytical Validation:
- Yield: 68%
- $$^1$$H NMR (DMSO-d6): δ 3.85 (s, 3H, OCH3), 3.91 (s, 3H, OCH3), 6.90–8.50 (m, 8H, aromatic), 10.2 (s, 1H, NH).
Final Cyclization and Demethylation (if required)
For analogs requiring demethylation (e.g., conversion of methoxy to hydroxyl groups), aluminum chloride/ethanethiol in dichloromethane is employed. However, this step is unnecessary for the target compound.
Table 1: Summary of Reaction Yields and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | 3-Methyl-1-butanol, Na2CO3, reflux | 21.5 |
| 2 | Amidation | 4-Methoxybenzoyl chloride, pyridine | 45.5 |
| 3 | Ester hydrolysis | 1M NaOH, methanol | 70.5 |
| 4 | Carboxamide formation | Thionyl chloride, 2-methoxyaniline | 68.0 |
Table 2: Key $$^1$$H NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| OCH3 (4-methoxy) | 3.83 | Singlet |
| OCH3 (2-methoxy) | 3.91 | Singlet |
| Aromatic protons (furopyridine) | 7.25–8.78 | Multiplet |
| NH (amide) | 9.10–10.2 | Singlet |
Discussion of Synthetic Challenges and Optimizations
- Cyclization Efficiency: The low yield (21.5%) in the core formation step necessitates optimization via microwave-assisted synthesis or catalytic additives.
- Amidation Selectivity: Competing side reactions during 4-methoxybenzamido introduction are mitigated by using pyridine as a sterically hindered base.
- Acid Chloride Stability: Rapid workup prevents decomposition of the acid chloride intermediate.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Aromatic substitution reactions can occur, particularly on the methoxyphenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents like bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of furo[3,2-b]pyridine compounds exhibit significant anticancer properties. The specific compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study published in a peer-reviewed journal demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in drug development .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds with similar furo-pyridine frameworks have been reported to inhibit inflammatory mediators.
- Research Findings : Investigations into related compounds have shown that they can reduce levels of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .
Neurological Disorders
There is emerging evidence that furo[3,2-b]pyridine derivatives may exhibit neuroprotective effects. This could be beneficial in the context of neurodegenerative diseases.
- Case Study : A recent study highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease, where they improved cognitive function and reduced neuroinflammation .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in disease pathways. For instance, it could potentially inhibit protein kinases or phosphodiesterases, which are critical in various signaling cascades.
- Experimental Evidence : In vitro assays have demonstrated that similar compounds can effectively inhibit specific kinases associated with cancer progression .
Antimicrobial Properties
There is preliminary evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Core Heterocyclic Structure
The furo[3,2-b]pyridine core distinguishes the target compound from other heterocycles:
Substituent Effects
- Methoxy vs. 2-Methoxyphenyl vs. 4-fluoro-2-methylphenyl (): Methoxy’s bulkiness could sterically hinder receptor interactions compared to smaller fluoro groups .
- Piperidinyl vs.
Pharmacological Activity
- 5-HT1F Receptor Agonism :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Methoxy Substitutions : Enhance metabolic stability but may reduce receptor binding affinity compared to halogenated analogs .
- Core Rigidity : The furo[3,2-b]pyridine system likely improves selectivity over flexible 1,4-dihydropyridines () .
- Synthetic Challenges : Methoxy group introduction requires careful protection-deprotection strategies, impacting yield .
Biological Activity
3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine core, which is known for its diverse pharmacological properties. The presence of methoxy and benzamido substituents enhances its solubility and potential interactions with biological targets.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in various inflammatory conditions and cancers .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Initial screening has indicated that the compound may exhibit cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .
- Neuroprotective Properties : Some derivatives of furo[3,2-b]pyridine have shown promise in neuroprotection, potentially by reducing oxidative stress and inflammation in neuronal cells .
Case Studies
- Cytotoxicity Assay : A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. This suggests a potent effect against tumor cells.
- Inflammatory Model : In a murine model of inflammation, administration of the compound resulted in a marked reduction in paw swelling and histological evidence of reduced inflammation compared to control groups. This supports its potential role as an anti-inflammatory agent.
- Neuroprotection Study : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and preserved mitochondrial function, indicating potential neuroprotective effects.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | Cytotoxicity | IC50 < 10 µM |
| Anti-inflammatory | Murine Model | Reduced paw swelling |
| Neuroprotection | Neuronal Cultures | Reduced cell death |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
